molecular formula C8H3F4N B1302123 5-Fluoro-2-(trifluoromethyl)benzonitrile CAS No. 240800-45-7

5-Fluoro-2-(trifluoromethyl)benzonitrile

Cat. No. B1302123
M. Wt: 189.11 g/mol
InChI Key: SQAZPEKSXOYPDX-UHFFFAOYSA-N
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Description

5-Fluoro-2-(trifluoromethyl)benzonitrile is a compound that is part of a broader class of trifluoromethylated aromatic compounds. These compounds are of significant interest due to their unique chemical properties, which are often imparted by the presence of fluorine atoms. The trifluoromethyl group, in particular, can influence the molecular conformation, crystal packing, and reactivity of the molecules it is part of .

Synthesis Analysis

The synthesis of related trifluoromethylated compounds often involves the use of fluorine-containing precursors and can include steps such as nitration, reduction, and cyclization. For instance, the synthesis of soluble fluoro-polyimides derived from a trifluoromethylated diamine involves a reduction step of a dinitro-compound followed by a polycondensation reaction with aromatic dianhydrides . Similarly, the synthesis of 5-fluorosalicylic acid from 2-chloro-benzonitrile includes nitration, reduction, and hydrolyzation steps . These methods highlight the complexity and multi-step nature of synthesizing fluorinated aromatic compounds.

Molecular Structure Analysis

The molecular structure of trifluoromethylated benzanilides has been studied to understand the role of weak intermolecular interactions, such as hydrogen bonding and the "fluorous effect," which are crucial in determining the conformation and packing characteristics of these molecules in the solid state . The presence of fluorine atoms can lead to variations in crystal packing and can stabilize the overall crystal structure through a network of intermolecular interactions .

Chemical Reactions Analysis

Fluorinated aromatic compounds can participate in various chemical reactions, including electrophilic aromatic substitution. For example, 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate has been used as a reagent for the quantitative fluorination of aromatic substrates, demonstrating the reactivity of fluorinated reagents towards aromatic compounds . Additionally, the presence of fluorine atoms can influence the outcome of cyclization reactions, as seen in the synthesis of ring-fluorinated hetero- and carbocycles from 1,1-difluoro-1-alkenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are often characterized by high thermal stability, low moisture absorption, and high hygrothermal stability, as observed in the polyimide films derived from trifluoromethylated diamines . The introduction of fluorine atoms into aromatic compounds can also affect their acidity and hydrogen bonding characteristics, which in turn can influence their solubility and reactivity .

Scientific Research Applications

Applications in Organic Chemistry and Pharmaceutical Synthesis

5-Fluoro-2-(trifluoromethyl)benzonitrile and related compounds have significant applications in organic chemistry, particularly in the synthesis of pharmaceutical compounds. For instance, the iodination of related compounds like 4-fluoro-2-(trifluoromethyl)benzonitrile via C–H lithiation has been studied for its potential in producing regioisomeric products useful in pharmaceuticals (Dunn et al., 2018). Another example is the synthesis of androgen receptor antagonists like MDV3100, where derivatives of 2-(trifluoromethyl)benzonitrile are key intermediates (Li Zhi-yu, 2012).

Application in Radiotracer Development

Compounds like 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile, which are structurally similar to 5-Fluoro-2-(trifluoromethyl)benzonitrile, have been developed as promising PET imaging agents for the metabotropic glutamate subtype 5 receptor (mGluR5). Such radiotracers are crucial for advancing neuroimaging and understanding neurological disorders (Lim et al., 2014).

Role in Synthesis of Amino Acids and Peptides

The synthesis of α-trifluoromethyl α-amino acids with aromatic and heteroaromatic subunits in the side chain, which are derived from compounds like 5-fluoro-4-trifluoromethyl-1,3-oxazoles, demonstrates the importance of fluorinated benzonitrile derivatives in developing novel amino acids for peptide research (Burger et al., 2006).

Importance in Electrochemical Studies

Fluorinated benzonitriles, including compounds related to 5-Fluoro-2-(trifluoromethyl)benzonitrile, have been studied for their behavior in electrochemical reduction processes. These studies highlight their potential in generating defluorinated products and understanding the electrochemical properties of fluorinated organic compounds (Efremova et al., 2003).

Contribution to Molecular Structure and Spectroscopic Studies

Research on the molecular structure and vibrational spectroscopic studies of related compounds, like 2-fluoro-5-methylbenzonitrile, aids in understanding the electronic properties and structural dynamics of fluorinated benzonitriles. Such studies are essential for the development of new materials and analytical techniques (Sundaraganesan et al., 2009).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

5-fluoro-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4N/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAZPEKSXOYPDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372135
Record name 5-fluoro-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(trifluoromethyl)benzonitrile

CAS RN

240800-45-7
Record name 5-Fluoro-2-(trifluoromethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=240800-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-fluoro-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-(trifluoromethyl)benzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Lu, P Xie, X Xiang, J Sun - Macromolecules, 2022 - ACS Publications
Conventional plastics are usually incinerated or dumped in landfills and oceans after usage, leading to a considerable waste of resources and severe environmental pollution. Closed-…
Number of citations: 14 pubs.acs.org

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